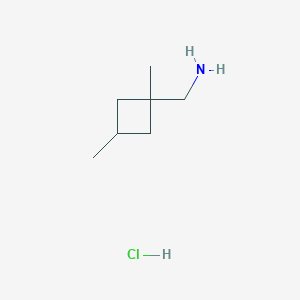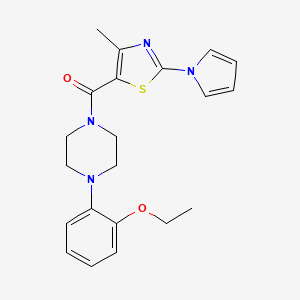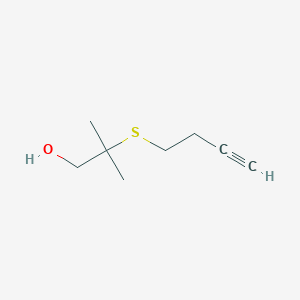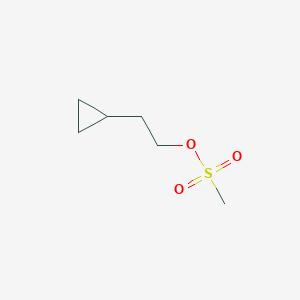
2-Cyclopropylethyl methanesulfonate
概述
描述
准备方法
The synthesis of 2-Cyclopropylethyl methanesulfonate typically involves the reaction of 2-cyclopropyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in dichloromethane at 0°C for 2 hours. The product is then extracted and purified to obtain the desired compound .
Synthetic Route:
Reactants: 2-cyclopropyl ethanol, methanesulfonyl chloride, triethylamine.
Solvent: Dichloromethane.
Conditions: 0°C, 2 hours.
Post-treatment: Extraction with water and dichloromethane, followed by washing with saturated brine and drying.
化学反应分析
Types of Reactions:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Cyclopropanation Reactions: It reacts with diiodomethane and triethylaluminum to form tetrasubstituted cyclopropanes.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Cyclopropanation: Diiodomethane, triethylaluminum.
Major Products:
- Substituted cyclopropyl derivatives.
- Tetrasubstituted cyclopropanes.
科学研究应用
2-Cyclopropylethyl methanesulfonate is widely used in scientific research, particularly in organic synthesis. Its unique reactivity makes it a valuable reagent for synthesizing diverse organic molecules. It is also used in the development of new synthetic methods and studying chemical reactions.
Applications in Various Fields:
Chemistry: Used as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fine chemicals and intermediates.
作用机制
The mechanism of action of 2-Cyclopropylethyl methanesulfonate involves the alkylation of nucleophilic sites within the intracellular milieu . The alkyl-oxygen bonds undergo fission, allowing the compound to react with nucleophiles, leading to the formation of alkylated products .
Molecular Targets and Pathways:
Targets: Nucleophilic sites in biological molecules.
Pathways: Alkylation reactions leading to the modification of nucleophilic sites.
相似化合物的比较
属性
IUPAC Name |
2-cyclopropylethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)9-5-4-6-2-3-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIVNHURAZETRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2957536.png)


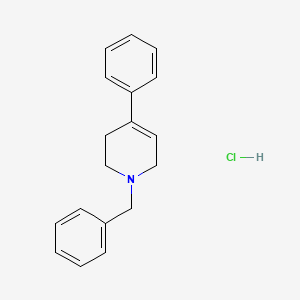

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2957545.png)

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

![3-(1,3-benzodioxol-5-yl)-1-[4-(tert-butyl)benzyl]-1H-pyrazole](/img/structure/B2957550.png)
